2-(3-fluoro-4-methoxybenzoyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole
Description
This compound is a heterocyclic organic molecule featuring a fused triazolo[4,3-b]pyridazine core linked to an octahydropyrrolo[3,4-c]pyrrole scaffold. The 3-fluoro-4-methoxybenzoyl group at position 2 and the 3-methyl substitution on the triazolo-pyridazine moiety contribute to its unique physicochemical and biological profile.
Properties
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O2/c1-12-22-23-18-5-6-19(24-27(12)18)25-8-14-10-26(11-15(14)9-25)20(28)13-3-4-17(29-2)16(21)7-13/h3-7,14-15H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITNTMMQBXHVHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)C5=CC(=C(C=C5)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-fluoro-4-methoxybenzoyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole represents a novel class of bioactive molecules that have garnered attention due to their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR) based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 2-(3-fluoro-4-methoxybenzoyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole
- Molecular Formula : C19H21F N5O2
- Molecular Weight : 364.40 g/mol
This compound features a complex arrangement of functional groups that contribute to its biological activity.
Anticancer Properties
Research indicates that derivatives of the triazolo[4,3-b]pyridazine class exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that compounds structurally similar to the target compound inhibited the growth of cancer cells in vitro through mechanisms involving apoptosis and cell cycle arrest.
-
Cell Lines Tested :
- MCF7 (breast cancer)
- A549 (lung cancer)
- HCT116 (colon cancer)
- Mechanism of Action :
Structure-Activity Relationship (SAR)
The biological activity of the compound is influenced by its structural components. Key findings from SAR studies include:
- Fluorine Substitution : The presence of the fluorine atom in the aromatic ring enhances lipophilicity and potentially improves binding affinity to target proteins.
- Methoxy Group : The methoxy substitution on the benzoyl moiety contributes to increased solubility and bioavailability.
- Triazole Ring : The triazole moiety is critical for interaction with biological targets and enhances the overall potency against cancer cells.
Case Studies
Several studies have evaluated the efficacy of similar compounds in preclinical models:
- Study on Antiproliferative Activity :
- Molecular Docking Studies :
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, emphasizing substituent effects, biological activities, and physicochemical properties.
Structural and Functional Group Variations
Key Trends and Insights
Substituent Impact on Bioactivity: Fluoro and Methoxy Groups: The 3-fluoro-4-methoxybenzoyl group in the target compound likely enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, as seen in trifluoromethyl-containing derivatives (e.g., 376.34 g/mol compound with anticancer activity) . Methyl vs.
Biological Activity Profiles: Anticancer Potential: Compounds with trifluoromethyl or pyridazine moieties (e.g., C₁₆H₁₅F₃N₈) exhibit cytotoxicity via kinase inhibition, suggesting similar mechanisms for the target compound . Antimicrobial Effects: Thiomethyl derivatives (e.g., C₁₂H₁₁N₂O₂S) highlight the role of sulfur-containing groups in antibacterial activity, a feature absent in the target compound but relevant for structural diversification .
Physicochemical Properties: Solubility and Bioavailability: The octahydropyrrolo[3,4-c]pyrrole scaffold in the target compound likely improves aqueous solubility compared to fully aromatic systems (e.g., pyrazolopyridinones) . Metabolic Stability: Fluorine atoms in the benzoyl group may reduce oxidative metabolism, extending half-life relative to non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
